4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine
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Overview
Description
4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique structure combining a diazepane ring and a triazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the Triazolopyrazine Core: This can be achieved through a microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides.
Introduction of the Diazepane Ring: The diazepane ring can be introduced via nucleophilic substitution reactions, where the triazolopyrazine core reacts with diazepane under suitable conditions.
Industrial Production Methods
This method is eco-friendly and efficient, making it suitable for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Diazepane in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolopyrazine core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the diazepane ring.
Scientific Research Applications
4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Antibacterial Activity: It has shown antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
Material Science: The compound’s unique structure makes it a candidate for use in material science applications, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar triazole core and exhibit various biological activities.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds are known for their energetic material properties and have applications in material science.
Uniqueness
4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine is unique due to its combination of a diazepane ring and a triazolopyrazine core, which imparts distinct chemical and biological properties. Its potential as a kinase inhibitor and antibacterial agent sets it apart from other similar compounds.
Properties
Molecular Formula |
C11H16N6 |
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Molecular Weight |
232.29 g/mol |
IUPAC Name |
4-(1,4-diazepan-1-yl)-6-methyltriazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H16N6/c1-9-8-17-10(7-13-15-17)11(14-9)16-5-2-3-12-4-6-16/h7-8,12H,2-6H2,1H3 |
InChI Key |
OJKMTPBQCLHBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=N2)C(=N1)N3CCCNCC3 |
Origin of Product |
United States |
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